Fmoc-L-phenylalanyl chloride

Vue d'ensemble

Description

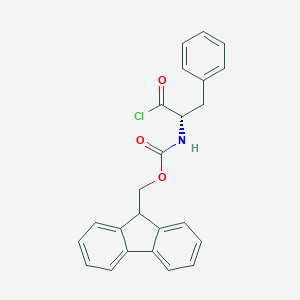

Fmoc-L-phenylalanyl chloride: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group of phenylalanine, allowing for selective reactions at other functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-L-phenylalanyl chloride is typically synthesized by reacting L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-phenylalanyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, to form amide bonds.

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group of phenylalanine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed:

Substitution Reactions: Formation of amides or esters depending on the nucleophile used.

Deprotection Reactions: Free L-phenylalanine with an exposed amino group.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-phenylalanyl chloride is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino terminus of amino acids, allowing for sequential addition of amino acids to form peptides. The efficiency of this process is enhanced by the stability of the Fmoc group under basic conditions, facilitating easy removal without affecting the peptide backbone.

Key Features:

- Stability : The Fmoc group is stable under basic conditions but can be removed with mild acidic treatments.

- Versatility : It can be used to synthesize a wide range of peptides with varying lengths and sequences.

Supramolecular Hydrogel Formation

Recent studies have highlighted the ability of Fmoc-L-phenylalanine derivatives to self-assemble into hydrogels, which are promising materials for various biomedical applications. These hydrogels can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking.

Case Study: Self-Assembly Mechanisms

A study demonstrated that Fmoc-Phe-based dipeptides could form stable hydrogels at low concentrations due to their ability to create nanofibers that entrap water, resulting in a three-dimensional network. The critical aggregation concentration (CAC) was determined using fluorescence spectroscopy, indicating effective gelation properties at concentrations as low as 0.20 wt% .

| Dipeptide | Hydrogel Formation Concentration (wt%) |

|---|---|

| Fmoc-FF | 0.20 |

| Fmoc-mFF | 0.20 |

| Fmoc-D-FmF | 0.20 |

Drug Delivery Systems

The unique properties of supramolecular hydrogels derived from this compound make them suitable for drug delivery applications. These hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy and reducing side effects.

Research Insights:

Studies have shown that modifications to the anionic environment can significantly influence the gelation properties and drug release profiles of these hydrogels. For instance, varying sodium salts' anions altered the nanoscale morphology and viscoelastic properties of the gels .

Tissue Engineering

The biocompatibility and tunable mechanical properties of Fmoc-based hydrogels position them as excellent candidates for scaffolding materials in tissue engineering. They can support cell adhesion and proliferation, making them ideal for regenerative medicine applications.

Example Application:

Research indicates that hydrogels formed from Fmoc-Phe derivatives can serve as scaffolds for cell cultures, promoting cellular activities necessary for tissue regeneration .

Biomaterials Development

This compound is also explored in developing biomaterials that mimic natural extracellular matrices (ECMs). These materials can support cell growth and differentiation, which is critical for creating functional tissues.

Case Study: Antimicrobial Applications

Recent investigations into ultrashort self-assembling Fmoc-peptide gelators have revealed their potential in combating infections associated with biomaterials. These gelators exhibit antimicrobial properties while maintaining biocompatibility .

Mécanisme D'action

The primary mechanism of action of Fmoc-L-phenylalanyl chloride involves its role as a protecting group in peptide synthesis. The Fmoc group shields the amino group of phenylalanine from unwanted reactions, allowing for selective coupling of other amino acids. Upon completion of the peptide assembly, the Fmoc group is removed using a base, revealing the free amino group for further functionalization .

Comparaison Avec Des Composés Similaires

- Fmoc-L-alanyl chloride

- Fmoc-L-valyl chloride

- Fmoc-L-leucyl chloride

Comparison: While these compounds share the Fmoc protecting group, they differ in the amino acid component. Fmoc-L-phenylalanyl chloride is unique due to the aromatic side chain of phenylalanine, which can engage in π-π interactions and contribute to the stability and functionality of the resulting peptides .

Activité Biologique

Overview

Fmoc-L-phenylalanyl chloride is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity has garnered attention due to its potential applications in antimicrobial therapies and the development of peptide-based drugs.

The biological activity of this compound is largely attributed to its surfactant-like properties, which facilitate interactions with bacterial membranes. At low concentrations, Fmoc-phenylalanine inhibits bacterial growth by entering the bacterial cell and reducing glutathione levels. In contrast, at higher concentrations, it induces oxidative and osmotic stress, leading to membrane permeabilization and cell death in Gram-positive bacteria .

Antimicrobial Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's effectiveness is linked to its ability to disrupt bacterial membranes and inhibit biofilm formation. Research indicates that Fmoc-F (the Fmoc-protected form of phenylalanine) can eradicate established biofilms, enhancing its therapeutic potential .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Membrane disruption |

| Enterococcus faecalis | 0.75 mg/mL | Oxidative stress induction |

| Bacillus subtilis | 1.0 mg/mL | Biofilm inhibition |

Synthesis and Applications

This compound is synthesized by reacting L-phenylalanine with Fmoc chloride in the presence of a base like triethylamine. The product is commonly purified using column chromatography. Its applications extend beyond antimicrobial agents; it is also used in creating peptide-based probes for studying enzyme kinetics and protein interactions .

Case Studies

- Antibacterial Hydrogel Development : A study explored the combination of Fmoc-phenylalanine with graphene oxide to create a hybrid hydrogel that exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrogel's elasticity and gelation rate were improved, showcasing the versatility of Fmoc derivatives in material science .

- Peptide-Based Drug Design : Researchers have utilized this compound to synthesize peptide inhibitors targeting specific proteins involved in cancer progression. These inhibitors have shown promise in preclinical models, indicating potential therapeutic applications .

Future Directions

The exploration of this compound's biological activity continues to expand, focusing on:

- Broadening Antimicrobial Spectrum : Research is ongoing to enhance its efficacy against Gram-negative bacteria by modifying its structure or combining it with other antimicrobial agents.

- Peptide Therapeutics : Investigating the use of Fmoc derivatives in developing targeted therapies for various diseases, including cancer and infectious diseases.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449033 | |

| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-57-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.